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Compound of Interest

Compound Name: 4-Methyl-(2-thiophenyl)quinoline

Cat. No.: B1586693

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-(thiophen-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core
substituted with a methyl group at the 4-position and a thiophene ring at the 2-position. The
quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active
compounds, including antimalarials, antibiotics, and anti-inflammatory agents.[1][2] Similarly,
thiophene and its derivatives are known to exhibit a wide range of biological activities. The
combination of these two pharmacophores in a single molecule makes 4-Methyl-2-(thiophen-2-
yhquinoline a compound of significant interest for medicinal chemistry and drug discovery
programs.[3][4] This document provides a comprehensive overview of its chemical properties,
plausible synthetic routes, spectroscopic data, and potential biological activities, based on
established chemical principles and data from closely related analogues.

Chemical and Physical Properties

While specific experimental data for 4-Methyl-2-(thiophen-2-yl)quinoline is not readily available
in the public domain, its properties can be reliably predicted based on the known
characteristics of 4-methylquinoline (lepidine) and 2-arylquinolines.[1]
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Property Predicted Value

Molecular Formula C14H11NS

Molecular Weight 225.31 g/mol

Appearance Likely a pale yellow to white solid

Melting Point Estimated to be in the range of 90-120 °C
Boiling Point > 300 °C (by estimation)

Expected to be soluble in common organic
Solubility solvents like Dichloromethane, Chloroform, and

DMSO; sparingly soluble in water.[5]

pKa (of conjugate acid) ~4.5 - 5.0 (similar to other quinolines)[5]

Synthesis and Experimental Protocols

The most direct and modern approach to synthesize 4-Methyl-2-(thiophen-2-yl)quinoline is
through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly
efficient method for forming carbon-carbon bonds between aryl halides and boronic acids.[6][7]
An alternative would be the Stille coupling, which uses organotin reagents.[8][9] Other classical
methods like the Doebner-von Miller or Friedlander synthesis could also be adapted.[10][11]
[12]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline from 2-chloro-4-
methylquinoline and thiophene-2-boronic acid.

Experimental Protocol:

o Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-
methylquinoline (1.0 mmol, 177.6 mg), thiophene-2-boronic acid (1.2 mmol, 153.6 mg), and
potassium carbonate (K2COs) (2.5 mmol, 345.5 mg).

o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 mmol, 34.7
mg) to the flask.
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Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask via
syringe.

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous
sodium sulfate (Na2S0Oa). Filter the mixture and concentrate the solvent under reduced
pressure. Purify the crude product by column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield the pure 4-Methyl-2-(thiophen-2-yl)quinoline.
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Caption: Experimental workflow for the Suzuki coupling synthesis.
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Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on analyses of structurally similar
compounds.[13][14][15]

Technique Predicted Data

o (ppm): 8.1-8.2 (d, 1H, H5), 7.9-8.0 (d, 1H, H8),
7.6-7.7 (m, 2H, H6, H7), 7.5-7.6 (m, 2H,
Thiophene-H), 7.2 (s, 1H, H3), 7.1-7.2 (m, 1H,
Thiophene-H), 2.7 (s, 3H, CHs)

1H NMR (400 MHz, CDCls)

3 (ppm): 158-160 (C2), 148-149 (C8a), 145-146
(C4), 142-144 (Thiophene C-ipso), 130-131
(C4a), 129-130 (C8), 128-129 (Thiophene CH),
127-128 (C5), 126-127 (Thiophene CH), 125-
126 (C7), 124-125 (C6), 118-119 (C3), 18-19
(CHs)

13C NMR (100 MHz, CDCIs)

m/z (%): 225 (M+, 100), 198 ([M-HCN]*), 182

Mass Spec. (El) (IM-CHsS]*), 142 (IM-CaHsS]*)

v (cm~1): 3100-3000 (Aromatic C-H str.), 2950-
IR Spectroscopy (KBr) 2850 (Aliphatic C-H str.), 1600-1580 (C=C/C=N
str.), ~700 (C-S str.)

Chemical Reactivity

The reactivity of 4-Methyl-2-(thiophen-2-yl)quinoline is dictated by its three main components:
the quinoline ring, the thiophene ring, and the methyl group.

o Electrophilic Aromatic Substitution: The quinoline ring is deactivated towards electrophilic
attack compared to benzene. Reactions like nitration or sulfonation are expected to occur
primarily at the 5- and 8-positions of the benzene portion of the quinoline ring under vigorous
conditions.[16] The thiophene ring is highly activated towards electrophilic substitution, which
would occur preferentially at its 5-position (adjacent to the quinoline).
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e Nucleophilic Aromatic Substitution: The pyridine part of the quinoline ring is electron-
deficient, making it susceptible to nucleophilic attack, particularly at the 4-position if a leaving
group were present.

o Reactions at the Nitrogen Atom: The nitrogen atom is basic and can be protonated or
alkylated to form quaternary quinolinium salts.[16]

o Reactions of the Methyl Group: The methyl group at the 4-position is activated and can
undergo condensation reactions with aldehydes, similar to lepidine.[1]

Potential Biological Activity and Signhaling Pathways

Quinoline derivatives are known to possess a wide spectrum of biological activities, including
anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][17] Many of these
effects, particularly anticancer activity, are achieved through the inhibition of key cellular
signaling pathways, such as those involving protein kinases.[3][18][19]

Given that numerous 2-substituted and 4-substituted quinolines act as kinase inhibitors, it is
plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could target a kinase-driven signaling
pathway, such as the PISK/AKT pathway, which is frequently dysregulated in cancer. Inhibition
of this pathway can disrupt cell growth, proliferation, and survival, ultimately leading to
apoptosis (programmed cell death).
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Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline represents a promising scaffold for chemical and
pharmacological research. Its synthesis is accessible through modern cross-coupling
methodologies. While experimental data on the compound itself is sparse, its chemical
behavior, spectroscopic properties, and potential for biological activity can be confidently
inferred from well-established principles and the known properties of its constituent
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heterocycles. This technical guide serves as a foundational resource for researchers aiming to
synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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